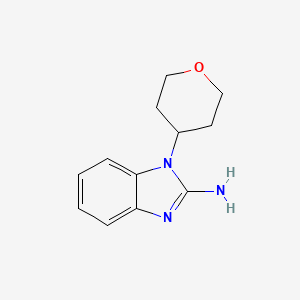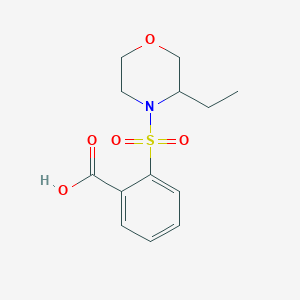
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as EMCA and is a derivative of thiophene. EMCA has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of EMCA is not fully understood, but it is believed to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators and oxidative stress. By inhibiting their activity, EMCA may have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that EMCA has anti-inflammatory and antioxidant effects in vitro and in vivo. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. EMCA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
EMCA has several advantages for use in laboratory experiments. It is stable and easy to synthesize, and its effects are well-characterized. However, there are also limitations to its use. EMCA is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research involving EMCA. One area of interest is the development of more effective formulations of EMCA that can be administered in vivo. Another area is the investigation of the long-term effects of EMCA on physiological processes, including its potential as a therapeutic agent for chronic diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of EMCA and its potential interactions with other drugs and compounds.
合成法
EMCA can be synthesized using different methods, including the reaction of 3-ethylmorpholine-4-carbonyl chloride with thiophene-2-carboxylic acid. Another method involves the reaction of 3-ethylmorpholine-4-carboxylic acid with thiophene-2-carbonyl chloride. Both methods result in the formation of EMCA, which is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
EMCA has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been used to study the role of certain enzymes in various physiological processes, including inflammation and oxidative stress. EMCA has also been used as a tool to investigate the mechanism of action of certain drugs and compounds.
特性
IUPAC Name |
5-(3-ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-8-7-17-6-5-13(8)11(14)9-3-4-10(18-9)12(15)16/h3-4,8H,2,5-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDMHEFNXAINCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)
![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)

